molecular formula C19H18N2O3S B2585932 N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine CAS No. 862741-64-8

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine

Cat. No. B2585932
CAS RN: 862741-64-8
M. Wt: 354.42
InChI Key: LYBOMSIVMPEHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine, also known as APTO-253, is a small molecule that has been studied for its potential therapeutic applications in cancer treatment. It is a member of the oxazole family, which has been shown to exhibit anti-tumor activity. APTO-253 is a promising compound due to its ability to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is part of a broader class of organic compounds that play a significant role in the synthesis and characterization of new heterocyclic compounds. Research has focused on the synthesis, characterization, and evaluation of compounds containing the 4-(phenylsulfonyl)phenyl fragment. These efforts have led to the development of various acyclic precursors and cyclization products, including oxazol-5(4H)-ones substituted with the p-tolyl group. These compounds are characterized using a range of spectral methods such as UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and MS, along with elemental analysis and RP-HPLC for purity determination. The cytotoxicity of these compounds has been assessed using the Daphnia magna bioassay, highlighting their potential therapeutic applications (Apostol et al., 2019).

Mechanistic Insights into Chemical Reactions

The compound also contributes to the understanding of chemical reaction mechanisms. For instance, studies on allylation and alkylation of biologically relevant nucleophiles by diallyl sulfides, which are bioactive phytochemicals found in garlic and onions, have shown that such compounds can transfer allyl side chains to low molecular weight thiols, offering insights into the allyl transfer reactions (Ruddraraju et al., 2017).

Applications in Asymmetric Synthesis

The utility of related compounds in asymmetric synthesis has been demonstrated, showing their significance in constructing stereochemically complex structures. This includes the development of methodologies for asymmetric allylic alkylation, which enables the synthesis of enantioenriched compounds with excellent diastereoselectivities. Such processes are crucial for the production of medicinally relevant molecules and have broad applicability in the synthesis of natural products and pharmacophores (Noble & MacMillan, 2014).

Development of Synthetic Precursors

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine and its analogs serve as synthetic precursors in the formation of amidines and vinylogous amidines, showcasing a variety of chemical transformations. This includes diverging pathways leading to deallylation or allyl transfer based on the oxidation state of palladium catalysts, the nucleophilicity of amines, and the nature of the ligands. Such studies offer a wealth of information on the versatility of these compounds in synthetic organic chemistry (Dekorver et al., 2011).

properties

IUPAC Name

4-(benzenesulfonyl)-2-(3-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-3-12-20-18-19(25(22,23)16-10-5-4-6-11-16)21-17(24-18)15-9-7-8-14(2)13-15/h3-11,13,20H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBOMSIVMPEHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.